molecular formula C13H8BrFN2 B8648067 6-bromo-1-(4-fluorophenyl)-1H-indazole

6-bromo-1-(4-fluorophenyl)-1H-indazole

Cat. No. B8648067
M. Wt: 291.12 g/mol
InChI Key: SXQYVXFJCJDFDD-UHFFFAOYSA-N
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Patent
US09193744B2

Procedure details

A flask was charged with (4-fluorophenyl)hydrazine hydrochloride (25.0 g, 154 mmol), 1-methyl-2-pyrrolidinone (500 mL) and 4-bromo-2-fluorobenzaldehyde (31.2 g, 154 mmol). The mixture was stirred at rt for about 14 h then potassium 2-methylpropan-2-olate (18.98 g, 169 mmol) was added. The mixture was stirred for about 1 h then a second portion of potassium 2-methylpropan-2-olate (17.25 g, 154 mmol) was added. The mixture was stirred for about 15 min then warmed in an oil bath heated to about 160° C. for about 24 h. The mixture was cooled to rt then about 250 mL solvent was removed under reduced pressure. The mixture was diluted with about 750 mL water then allowed to stand overnight. The supernatant was decanted and the resulting residue was stirred with EtOAc (350 mL) for about 1 h. The solids were collected by filtration. The filtrate was concentrated then stirred in a mixture of DCM (350 mL), water (250 mL) and 6 N HCl (25 mL) for about 3 h. The layers were separated then the organic layer was dried over MgSO4, filtered and the filtrate concentrated under reduced pressure. The residue was purified on silica gel (330 g) using a gradient of 0-10% EtOAc in DCM. Product fractions were combined and concentrated under reduced pressure to give a solid which was treated with heptane (100 mL) and stirred overnight at room rt. The solids were collected by filtration and washed with heptane (25 mL). The solids from the initial EtOAc trituration and the material from the column and heptane trituration were combined to yield 6-bromo-1-(4-fluorophenyl)-1H-indazole (1, R1=4-fluorophenyl) (23.94 g, 54%); LC/MS, method 3, Rt=2.83 min, MS m/z 291, 293 (M+H)+. 1H NMR (400 MHz, DMSO) δ 8.41 (s, 1H), 7.97 (s, 1H), 7.88-7.79 (m, 3H), 7.46-7.42 (m, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
18.98 g
Type
reactant
Reaction Step Two
Quantity
17.25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.CN1CCCC1=O.[Br:18][C:19]1[CH:26]=[CH:25][C:22]([CH:23]=O)=[C:21](F)[CH:20]=1.CC([O-])(C)C.[K+]>CCCCCCC>[Br:18][C:19]1[CH:26]=[C:25]2[C:22]([CH:23]=[N:10][N:9]2[C:6]2[CH:7]=[CH:8][C:3]([F:2])=[CH:4][CH:5]=2)=[CH:21][CH:20]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
500 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
31.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Step Two
Name
Quantity
18.98 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
17.25 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for about 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for about 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 160° C. for about 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
about 250 mL solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The mixture was diluted with about 750 mL water
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
STIRRING
Type
STIRRING
Details
the resulting residue was stirred with EtOAc (350 mL) for about 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
STIRRING
Type
STIRRING
Details
then stirred in a mixture of DCM (350 mL), water (250 mL) and 6 N HCl (25 mL) for about 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (330 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid which
STIRRING
Type
STIRRING
Details
stirred overnight at room rt
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with heptane (25 mL)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=CC=C2C=NN(C2=C1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.94 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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